Ethyl 4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Description

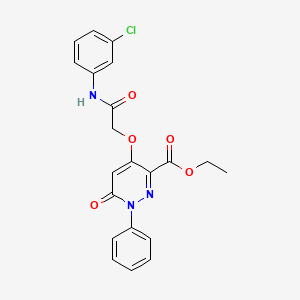

Ethyl 4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative featuring a 3-chlorophenylamino-substituted ethoxy side chain. Its structure includes a dihydropyridazine core with ester and ketone functionalities, which are common in bioactive molecules targeting receptors such as adenosine A1 .

Properties

IUPAC Name |

ethyl 4-[2-(3-chloroanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3O5/c1-2-29-21(28)20-17(12-19(27)25(24-20)16-9-4-3-5-10-16)30-13-18(26)23-15-8-6-7-14(22)11-15/h3-12H,2,13H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXNLSWSQULCPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and cellular mechanisms. This article aims to synthesize current research findings on the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to a class of pyridazine derivatives characterized by the presence of a chlorophenyl moiety and an ethoxy group. Its structure can be represented as follows:

This structure is pivotal in determining its interaction with biological systems.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Cell Cycle Arrest : Studies have shown that certain derivatives induce cell cycle arrest at specific phases. For instance, compounds related to this structure have been observed to arrest cells in the G2/M phase, leading to apoptosis in cancer cell lines such as MCF-7 and HepG2 .

- Apoptosis Induction : The activation of apoptotic pathways has been noted, with increases in pro-apoptotic markers like Bax and caspase 9 levels in treated cells .

- Inhibition of Oncogenic Pathways : Some studies suggest that these compounds may inhibit key oncogenic pathways, potentially through the modulation of transcription factors involved in pluripotency and differentiation .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. The following table summarizes the cytotoxic effects observed:

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Ethyl 4-(2-(3-chlorophenyl)amino)... | MCF-7 | 0.28 | Cell cycle arrest at G2/M |

| Ethyl 4-(2-(3-chlorophenyl)amino)... | HepG2 | 0.36 | Apoptosis induction |

| Related Thiadiazole Derivative | HL-60 | 9.6 | Down-regulation of MMP2 |

Case Studies

A notable study reported that derivatives bearing the arylamino thiazole scaffold exhibited enhanced antitumor activity when modified with piperazine or piperidine rings. The most potent compound from this series showed an IC50 value of 2.32 µg/mL against MCF-7 cells .

Another investigation highlighted the role of ethoxy substitution in enhancing cytotoxicity; shifting the ethoxy group position led to significant variations in activity levels across different derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its complex molecular structure, which includes a pyridazine ring and various functional groups that contribute to its biological activity. Its molecular formula is , with a molecular weight of approximately 393.82 g/mol. The presence of the 3-chlorophenylamino group is particularly noteworthy as it may influence the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of similar compounds derived from pyridazine derivatives. For instance, research has shown that compounds with structural similarities exhibit cytotoxic effects against various cancer cell lines. A notable study indicated that ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate demonstrated significant anti-leukemic effects through the induction of apoptosis in HL-60 cells via caspase activation and modulation of Bcl-2 family proteins .

Inhibition of Cyclin-dependent Kinases (CDKs)

The compound has been identified as a selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibitors targeting CDKs have therapeutic potential in cancer treatment by preventing uncontrolled cell proliferation. A patent describes the synthesis and application of similar compounds as CDK inhibitors, suggesting a pathway for developing novel anticancer therapies .

Antimicrobial Properties

Compounds similar to ethyl 4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate have exhibited antimicrobial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Case Study 1: CDK Inhibition

A study published in a pharmaceutical journal explored the development of pyridazine derivatives as selective CDK inhibitors. The research demonstrated that certain derivatives effectively inhibited CDK2 and CDK4 activities, leading to reduced proliferation rates in cancer cell lines. The structure–activity relationship (SAR) studies revealed that modifications on the phenyl ring significantly enhanced inhibitory potency .

Case Study 2: Antitumor Mechanisms

Another investigation focused on the antitumor mechanisms of ethyl 2-anilino derivatives, revealing their ability to induce apoptosis through mitochondrial pathways. The study provided insights into how these compounds activate caspase cascades and alter mitochondrial membrane potential, contributing to their anticancer efficacy .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structural Analogs

Physical Properties

Melting points correlate with substituent polarity and hydrogen-bonding capacity:

- Hydroxyl-substituted derivative (12d) : High melting point (220–223°C) due to intermolecular hydrogen bonding .

The target compound’s 3-chlorophenylamino group may moderately increase melting point compared to non-polar substituents (e.g., trifluoromethyl) but remain lower than hydroxyl-bearing analogs.

Characterization Methods

All analogs in were characterized via $^{1}\text{H NMR}$, $^{13}\text{C NMR}$, and mass spectrometry (MS) . Crystallographic data, if available, would utilize tools like Mercury () for packing analysis . The target compound’s structure would likely follow similar characterization protocols.

Data Table: Comparative Analysis of Pyridazine Derivatives

Key Research Findings

- Electron-withdrawing groups (e.g., -Cl, -CF$_3$) generally improve receptor binding but may complicate synthesis .

- Ethoxy side chains with aromatic amines (e.g., 3-chlorophenylamino) could enhance solubility and bioavailability compared to bulkier substituents (e.g., naphthalen-1-ylamino in ) .

- Crystallographic tools like Mercury enable comparison of packing efficiencies, which may differ between chloro and trifluoromethyl analogs due to varying van der Waals interactions .

Q & A

Q. What are the key steps and optimal conditions for synthesizing the compound with high purity?

The synthesis involves multi-step reactions requiring precise control of reagents, solvents, and catalysts. Key steps include:

- Step 1 : Formation of the pyridazine core via cyclization reactions under reflux conditions (e.g., ethanol as solvent, 70–80°C) .

- Step 2 : Introduction of the 3-chlorophenylamino-2-oxoethoxy side chain using coupling agents like EDCI/HOBt in dichloromethane at room temperature .

- Step 3 : Esterification of the carboxylate group using ethanol and catalytic sulfuric acid under reflux .

Q. Optimal Conditions :

| Parameter | Details | Source |

|---|---|---|

| Solvent | Dichloromethane, ethanol | |

| Catalysts | Palladium on carbon, EDCI/HOBt | |

| Temperature | 70–80°C (reflux) | |

| Purification | Column chromatography (silica) |

Q. Which spectroscopic and analytical methods are most effective for characterizing the compound?

A combination of techniques ensures structural confirmation and purity assessment:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to identify proton and carbon environments, focusing on the pyridazine ring (δ 6.5–8.5 ppm) and ester groups (δ 1.2–4.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 458.44) .

- Infrared Spectroscopy (IR) : Peaks at 1700–1750 cm⁻¹ (C=O stretching) and 1250–1300 cm⁻¹ (C-O ester) .

- X-ray Crystallography : For absolute configuration determination (SHELX software recommended) .

Data Interpretation Tip : Cross-validate NMR splitting patterns with coupling constants (e.g., J = 8–10 Hz for aromatic protons) .

Q. What initial biological assays are recommended to screen the compound for therapeutic potential?

Prioritize target-specific assays based on structural analogs:

- Enzyme Inhibition Assays : Test against kinases or proteases due to the pyridazine core’s affinity for ATP-binding pockets .

- Cytotoxicity Screening : Use cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination via MTT assays .

- Receptor Binding Studies : Radioligand displacement assays for GPCRs or nuclear receptors .

Q. Example Protocol :

Prepare compound dilutions in DMSO (≤0.1% final concentration).

Incubate with target enzyme/cells for 24–48 hours.

Quantify activity via fluorescence/absorbance readouts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?

Focus on modifying substituents to enhance target affinity and selectivity:

- Chlorophenyl Group : Replace 3-Cl with electron-withdrawing groups (e.g., 4-F) to improve receptor binding .

- Ester Moiety : Substitute ethyl with bulkier groups (e.g., tert-butyl) to modulate solubility and membrane permeability .

- Pyridazine Core : Introduce methyl groups at position 1 to reduce metabolic degradation .

Q. SAR Data Comparison :

| Substituent | Activity (IC₅₀, nM) | Selectivity Index | Source |

|---|---|---|---|

| 3-Cl | 120 ± 15 | 8.2 | |

| 3-F-4-CH₃ | 45 ± 6 | 12.5 | |

| 4-NO₂ | >500 | 1.1 |

Q. What strategies resolve contradictions in biological activity data across structural analogs?

Address discrepancies through:

- Molecular Docking : Compare binding poses of analogs with target proteins (e.g., using AutoDock Vina) to identify critical interactions .

- Free Energy Perturbation (FEP) : Quantify substituent effects on binding thermodynamics .

- Meta-Analysis : Pool data from analogs with similar scaffolds (e.g., dihydropyridazines) to identify trends .

Case Study : Discrepant IC₅₀ values for 3-Cl vs. 4-CH₃ analogs may arise from differences in hydrophobic pocket occupancy, resolved via co-crystallography .

Q. What advanced techniques elucidate the compound’s mechanism of action at the molecular level?

Q. Example Workflow :

Target Identification : CRISPR-Cas9 knockout screens to pinpoint essential genes .

Pathway Analysis : Western blotting for phosphorylation status of key signaling nodes (e.g., ERK, Akt) .

Q. How can computational modeling guide the optimization of synthetic routes?

- Density Functional Theory (DFT) : Predict reaction transition states to optimize catalysts and solvents .

- Retrosynthetic Analysis : Use software like ChemAxon to prioritize high-yield pathways .

Key Insight : DFT calculations for the esterification step revealed ethanol as optimal due to low activation energy (ΔG‡ = 25 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.